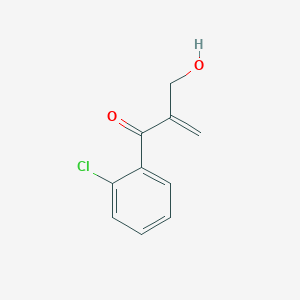![molecular formula C22H22N2O4 B12614080 Benzoic acid, 4-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]- CAS No. 651022-87-6](/img/structure/B12614080.png)
Benzoic acid, 4-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]- is a complex organic compound with a unique structure that combines benzoic acid, ethoxy, methoxy, and pyridinylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]- typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Ethoxy and Methoxy Substituted Benzene Ring: This can be achieved through electrophilic aromatic substitution reactions.
Introduction of the Pyridinylmethyl Group: This step often involves a nucleophilic substitution reaction where a pyridinylmethyl halide reacts with the substituted benzene ring.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the benzoic acid and the substituted benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include:
Batch Processing: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: This method allows for continuous production and can be more efficient for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, acids, or bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Benzoic acid, 4-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-ethoxy-: Similar in structure but lacks the methoxy and pyridinylmethyl groups.
Benzoic acid, 4-methoxy-: Similar but lacks the ethoxy and pyridinylmethyl groups.
Benzoic acid, 4-hydroxy-3-methoxy-: Contains a hydroxy group instead of the ethoxy group.
Uniqueness
Benzoic acid, 4-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]- is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
651022-87-6 |
|---|---|
Molecular Formula |
C22H22N2O4 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-[3-ethoxy-4-methoxy-N-(pyridin-3-ylmethyl)anilino]benzoic acid |
InChI |
InChI=1S/C22H22N2O4/c1-3-28-21-13-19(10-11-20(21)27-2)24(15-16-5-4-12-23-14-16)18-8-6-17(7-9-18)22(25)26/h4-14H,3,15H2,1-2H3,(H,25,26) |
InChI Key |
HZIWYCZYZJMOGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N(CC2=CN=CC=C2)C3=CC=C(C=C3)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate](/img/structure/B12614001.png)
![N-[4-(Methanesulfonyl)phenyl]-2-oxo-1,3-oxazolidine-3-sulfonamide](/img/structure/B12614013.png)
![Urea, N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-](/img/structure/B12614021.png)
![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide](/img/structure/B12614028.png)
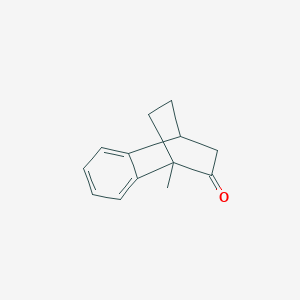
![2-[Chloro(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene](/img/structure/B12614035.png)
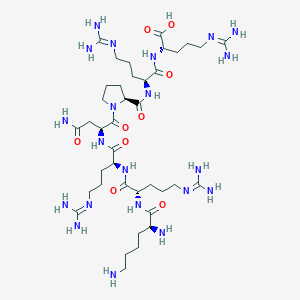
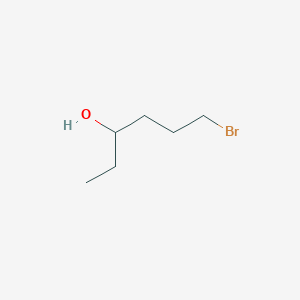
![2-[N-(Pyridin-2-yl)ethanimidoyl]aniline](/img/structure/B12614046.png)
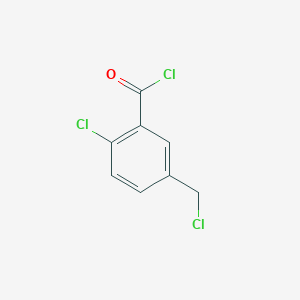
![tert-Butyl{4-[(2S)-oxolan-2-yl]butoxy}diphenylsilane](/img/structure/B12614054.png)
![2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol](/img/structure/B12614061.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12614066.png)
